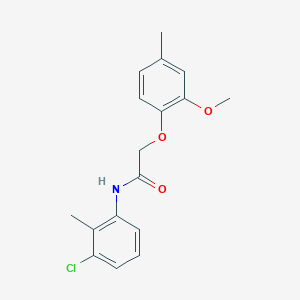
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl group and a methoxy-substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenol and 2-methoxy-4-methylphenol.
Formation of Intermediate: The phenols are converted to their corresponding phenoxyacetic acids through a reaction with chloroacetic acid under basic conditions.
Amidation: The phenoxyacetic acids are then reacted with 3-chloro-2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chloro group, potentially converting it to a hydroxyl group.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl-substituted derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration as a potential pharmaceutical agent with specific biological activity.
Industry: Possible use in the development of new materials or as a component in agrochemical formulations.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(2-methoxyphenoxy)acetamide: Lacks the methyl group on the phenoxy ring.
N-(3-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: Lacks the methyl group on the phenyl ring.
N-(3-chloro-2-methylphenyl)-2-(2-hydroxy-4-methylphenoxy)acetamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide is unique due to the specific combination of substituents on the phenyl and phenoxy rings, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
848173-91-1 |
|---|---|
Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO3/c1-11-7-8-15(16(9-11)21-3)22-10-17(20)19-14-6-4-5-13(18)12(14)2/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
AIWCGPMVSBSTHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















